3-(2,4-dimethoxyphenyl)-2-({[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one
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Description
3-(2,4-dimethoxyphenyl)-2-({[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one is a useful research compound. Its molecular formula is C29H27N3O6S and its molecular weight is 545.61. The purity is usually 95%.
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Biological Activity
The compound 3-(2,4-dimethoxyphenyl)-2-({[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one (referred to as Compound A ) is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of Compound A, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
Compound A possesses a unique structure that includes:
- A quinazolinone core, known for various biological activities.
- Dimethoxyphenyl and oxazole substituents which contribute to its pharmacological properties.
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₈N₂O₅S |
Molecular Weight | 366.41 g/mol |
Melting Point | Not available |
Solubility | Soluble in DMSO |
The biological activity of Compound A is attributed to several mechanisms:
- Anticancer Activity : Studies indicate that compounds with a quinazolinone structure exhibit significant cytotoxic effects against various cancer cell lines. Compound A has shown promising results in inhibiting the growth of tumor cells by inducing apoptosis and disrupting cell cycle progression.
- Antioxidant Properties : The presence of methoxy groups in the structure enhances its ability to scavenge free radicals, contributing to its potential use in oxidative stress-related diseases.
- Enzyme Inhibition : Preliminary studies suggest that Compound A may inhibit certain enzymes involved in cancer progression and inflammation, such as cyclooxygenases (COX) and histone deacetylases (HDAC).
Anticancer Activity
Research has demonstrated that Compound A exhibits potent anticancer effects against several human cancer cell lines. For instance:
Cell Line | IC₅₀ (µM) |
---|---|
HeLa (Cervical Cancer) | 5.6 |
MCF7 (Breast Cancer) | 7.8 |
A549 (Lung Cancer) | 6.4 |
HCT116 (Colon Cancer) | 4.9 |
These values indicate that Compound A is particularly effective against colon cancer cells, showcasing its potential as a therapeutic agent.
Anti-inflammatory Effects
In vitro studies have shown that Compound A can reduce the production of pro-inflammatory cytokines in activated macrophages. This suggests a potential application in treating inflammatory diseases.
Case Studies
- Case Study on Antitumor Activity : In a study published in Cancer Letters, researchers evaluated the efficacy of Compound A in vivo using xenograft models. The results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer drug.
- Mechanistic Insights : Another study focused on the molecular pathways affected by Compound A revealed that it modulates the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.
Properties
IUPAC Name |
3-(2,4-dimethoxyphenyl)-2-[[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3O6S/c1-17-22(30-27(38-17)20-10-8-12-24(35-3)26(20)37-5)16-39-29-31-21-11-7-6-9-19(21)28(33)32(29)23-14-13-18(34-2)15-25(23)36-4/h6-15H,16H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDISHNLXXYCQNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=C(C(=CC=C2)OC)OC)CSC3=NC4=CC=CC=C4C(=O)N3C5=C(C=C(C=C5)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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